N'-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]ethane-1,2-diamine;oxalic acid
Overview
Description
N’-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]ethane-1,2-diamine;oxalic acid is a complex organic compound with potential applications in various scientific fields. This compound features a phenoxy group, a propyl chain, and an ethane-1,2-diamine moiety, combined with oxalic acid. Its unique structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]ethane-1,2-diamine typically involves multiple steps:
Formation of the Phenoxy Group: The initial step involves the synthesis of 3-methyl-4-propan-2-ylphenol, which can be achieved through the alkylation of phenol with isopropyl bromide in the presence of a base.
Attachment of the Propyl Chain: The phenol derivative is then reacted with 3-chloropropylamine to form the phenoxypropylamine intermediate.
Formation of the Diamine: The final step involves the reaction of the intermediate with ethane-1,2-diamine under controlled conditions to yield the desired compound.
Oxalic Acid Addition: The compound is then treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine and phenoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used under mild conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced phenoxy derivatives.
Substitution: Various substituted amines and phenoxy compounds.
Scientific Research Applications
N’-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]ethane-1,2-diamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N’-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]ethane-1,2-diamine hydrochloride
- N’-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]ethane-1,2-diamine sulfate
Uniqueness
N’-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]ethane-1,2-diamine;oxalic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxalate form may also enhance its solubility and stability compared to other salts.
This detailed article provides a comprehensive overview of N’-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]ethane-1,2-diamine;oxalic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N'-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]ethane-1,2-diamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O.C2H2O4/c1-12(2)15-6-5-14(11-13(15)3)18-10-4-8-17-9-7-16;3-1(4)2(5)6/h5-6,11-12,17H,4,7-10,16H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUYEEZFIVNPIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCNCCN)C(C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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